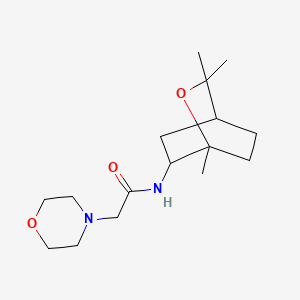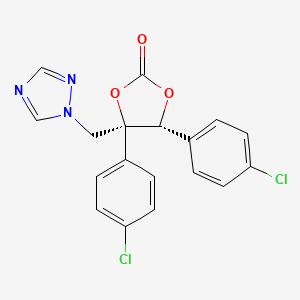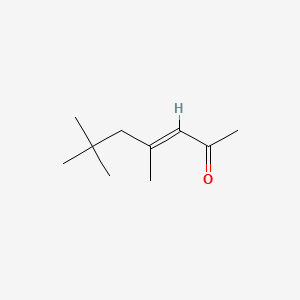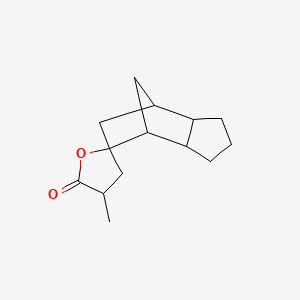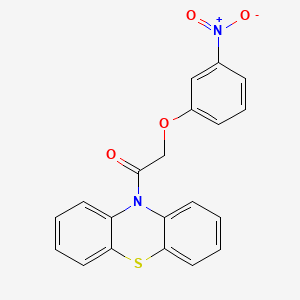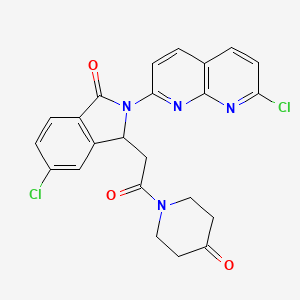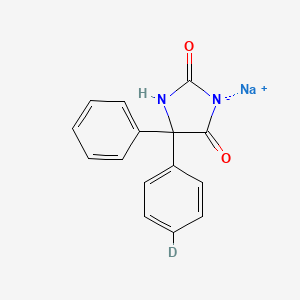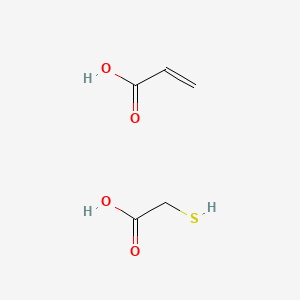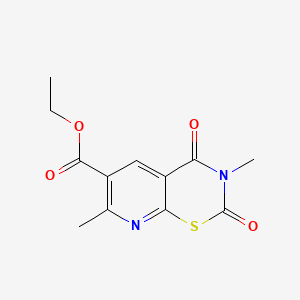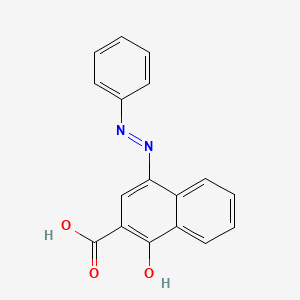
4,6,6-Trimethylhept-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,6-Trimethylhept-3-en-2-one is an organic compound with the molecular formula C10H18O. It is a colorless liquid with a characteristic odor. This compound is also known by its IUPAC name, 4,6,6-trimethyl-3-hepten-2-one . It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-trimethylhept-3-en-2-one can be achieved through several methods. One common method involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the desired product . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature and pressure. The use of catalysts such as acidic or basic catalysts can enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4,6,6-Trimethylhept-3-en-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various catalysts and specific reaction conditions depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
4,6,6-Trimethylhept-3-en-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6,6-trimethylhept-3-en-2-one involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one: This compound has a similar structure but differs in its bicyclic framework.
Verbenone: Another related compound with similar chemical properties and applications.
Uniqueness
4,6,6-Trimethylhept-3-en-2-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
23732-00-5 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(E)-4,6,6-trimethylhept-3-en-2-one |
InChI |
InChI=1S/C10H18O/c1-8(6-9(2)11)7-10(3,4)5/h6H,7H2,1-5H3/b8-6+ |
InChI Key |
YQNTTZALAZYHKN-SOFGYWHQSA-N |
Isomeric SMILES |
C/C(=C\C(=O)C)/CC(C)(C)C |
Canonical SMILES |
CC(=CC(=O)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



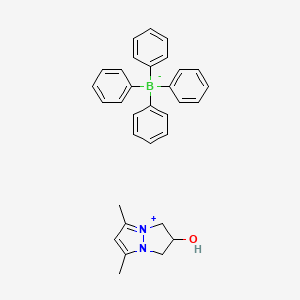
![2-amino-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylamino]pentanoic acid](/img/structure/B12696018.png)

